molecular formula C19H23N5O3 B2634234 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 941923-71-3

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B2634234
CAS No.: 941923-71-3
M. Wt: 369.425
InChI Key: KPTNNYIFPAKURB-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Formation: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using suitable coupling agents like EDCI or DCC.

    Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core through cyclization reactions involving appropriate precursors like guanidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyrimidine core.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides a unique interaction profile with biological targets, while the piperazine and pyrimidine components offer versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-10-17(22(2)3)21-19(20-13)24-8-6-23(7-9-24)18(25)14-4-5-15-16(11-14)27-12-26-15/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTNNYIFPAKURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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